molecular formula C19H16BrNO2S2 B2430529 3-(2-bromophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide CAS No. 1797762-10-7

3-(2-bromophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide

Cat. No.: B2430529
CAS No.: 1797762-10-7
M. Wt: 434.37
InChI Key: WFSAWRZWHNXQIQ-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H16BrNO2S2 and its molecular weight is 434.37. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-bromophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2S2/c20-16-4-2-1-3-13(16)5-8-18(22)21-11-15-6-7-17(25-15)19(23)14-9-10-24-12-14/h1-4,6-7,9-10,12H,5,8,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSAWRZWHNXQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-bromophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by:

  • A bromophenyl group
  • A thiophene core with a carbonyl substituent
  • An amide functional group

This unique structure is believed to contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms, including:

  • Inhibition of Tumor Growth : Compounds with thiophene moieties have been shown to exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The presence of specific functional groups can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Anticancer Activity

A study indicated that related compounds effectively inhibited the growth of several cancer cell lines, including prostate, breast, and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

CompoundCell LineIC50 (µM)Mechanism
This compoundPC3 (Prostate cancer)15Apoptosis induction
This compoundMCF7 (Breast cancer)20Cell cycle arrest
This compoundHT29 (Colon cancer)18Inhibition of proliferation

Anti-inflammatory Activity

In vitro assays demonstrated that the compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.

CytokineConcentration (µM)Effect (%)
IL-61070
TNF-alpha1065

These results suggest that the compound may exert anti-inflammatory effects by interfering with signaling pathways involved in inflammation.

Case Studies

  • Prostate Cancer Model : In a preclinical model using PC3 prostate cancer cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in treated tissues.
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to decreased levels of inflammatory markers and improved clinical scores.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.